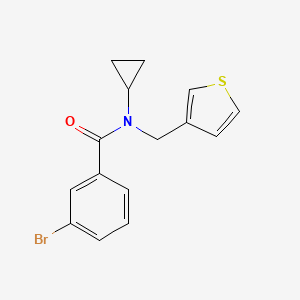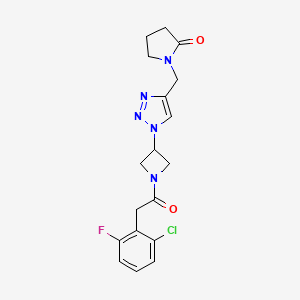
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzamide compounds involves various strategies, including cyclization reactions, palladium-catalyzed cross-couplings, and the use of reagents like Lawesson's reagent for thioamide formation . For instance, the synthesis of 3-bromobenzo[b]thiophene derivatives is achieved through bromocyclization of methylthio-containing alkynes . Similarly, the synthesis of antipyrine derivatives involves good yields and is characterized spectroscopically . These methods could potentially be adapted for the synthesis of "3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide."
Molecular Structure Analysis
X-ray diffraction is a common technique used to characterize the molecular structure of benzamide derivatives . For example, the molecular structure of cyclopalladated complexes was characterized by X-ray diffraction, revealing (\kappa3)-SCS coordination . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, showing a strong intramolecular hydrogen bond . These techniques could be applied to determine the molecular structure of "this compound."
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is explored through various reactions, including cyclization and cross-coupling reactions . For example, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into benzoxazines is studied under different conditions . Electron impact-induced cyclization of ortho-cyclopropylphenylacetamides and benzamides is also reported . These studies provide a foundation for understanding the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are often characterized using spectroscopic techniques and computational methods . For instance, the antipyrine-like derivatives are analyzed through Hirshfeld surface analysis and DFT calculations, providing insights into intermolecular interactions . The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide is studied using X-ray diffraction and DFT calculations to determine its molecular geometry and electronic properties . These approaches could be used to analyze the physical and chemical properties of "this compound."
科学的研究の応用
Chemistry and Synthesis of Related Compounds
Synthesis Techniques : Research into similar compounds involves innovative synthesis techniques, including the use of POCl3 for synthesizing benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. This demonstrates the interest in developing novel compounds with therapeutic potential using advanced synthetic methods (Raut et al., 2020).
Practical Synthesis Applications : Another study detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs. This highlights the importance of efficient synthesis methods for intermediates used in pharmaceutical production (Qiu et al., 2009).
Pharmacological Research and Applications
Antimicrobial Compounds from Cyanobacteria : A review focused on cyanobacterial compounds with antimicrobial activities, suggesting that natural sources continue to be a valuable reservoir for discovering new antimicrobial agents. This underscores the potential for natural products in developing new therapies for drug-resistant infections (Swain et al., 2017).
Antioxidant and Anti-inflammatory Agents : The research into benzofused thiazole derivatives for in vitro antioxidant and anti-inflammatory activities illustrates ongoing efforts to discover new therapeutic agents. These studies are crucial for finding more effective treatments for conditions associated with inflammation and oxidative stress (Raut et al., 2020).
Drug Development and Safety
- Drug Metabolism and Toxicity Studies : Investigations using Cyp2e1(-/-) mice to understand xenobiotics' metabolism, genotoxicity, and carcinogenicity provide insights into the safety profiles of new drugs. Such studies are vital for ensuring the safety and efficacy of novel therapeutic agents (Ghanayem & Hoffler, 2007).
特性
IUPAC Name |
3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-3-1-2-12(8-13)15(18)17(14-4-5-14)9-11-6-7-19-10-11/h1-3,6-8,10,14H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBLUPAPMJBPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)




![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)


![2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2528429.png)

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)